![molecular formula C10H12O2 B058192 [4-(丙-2-烯-1-基氧基)苯基]甲醇 CAS No. 3256-45-9](/img/structure/B58192.png)

[4-(丙-2-烯-1-基氧基)苯基]甲醇

描述

Synthesis Analysis

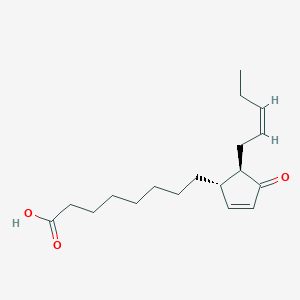

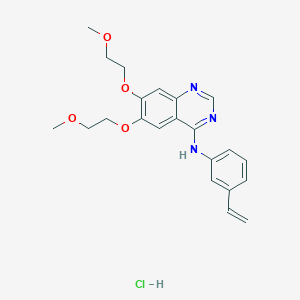

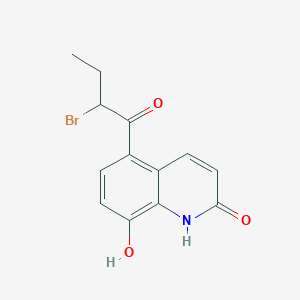

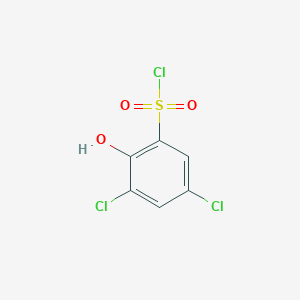

The synthesis of compounds related to [4-(Prop-2-en-1-yloxy)phenyl]methanol involves several key strategies, including the use of cyclic sulfonamide precursors through stereoselective intramolecular Heck reactions, as demonstrated by Evans (2007) in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol from chiral pool-derived dihydropyrroles (Evans, 2007). This approach highlights the importance of selecting appropriate precursors and reaction conditions to achieve the desired configuration and yield of the target molecule.

Molecular Structure Analysis

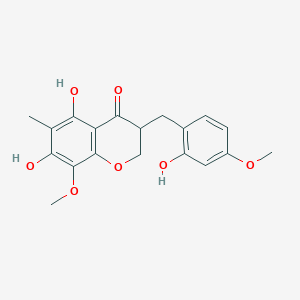

The molecular structure of compounds similar to [4-(Prop-2-en-1-yloxy)phenyl]methanol is characterized by spectroscopic and crystallographic methods. For instance, Viji et al. (2020) utilized DFT calculations to optimize the geometry and analyze vibrational spectra of a related compound, providing insight into molecular parameters like bond lengths and angles (Viji et al., 2020). Such studies are crucial for understanding the electronic and spatial configuration, which impacts the chemical reactivity and physical properties of the compound.

Chemical Reactions and Properties

Chemical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives are explored through reactions like the double reduction of cyclic sulfonamides, leading to compounds with specific functionalities. The method described by Evans (2007) showcases how structural elements, such as the aryl sulfonyl moiety, play dual roles in synthesis pathways, acting both as protecting groups and aryl donors (Evans, 2007). These reactions underline the versatility of [4-(Prop-2-en-1-yloxy)phenyl]methanol in synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol and its derivatives, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the crystal structure analysis of a similar compound by Li et al. (2001) provides insights into the molecular packing and intermolecular interactions, which are fundamental for understanding the compound's physical characteristics (Li et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives, are explored through various chemical reactions. The study by Evans (2007) on the synthesis of related compounds highlights the role of specific functional groups and reaction conditions in determining the chemical behavior of these molecules (Evans, 2007).

科学研究应用

化学探针合成

“[4-(丙-2-烯-1-基氧基)苯基]甲醇”可用于合成化学探针 . 化学探针是用于在细胞环境中研究蛋白质和其他生物分子功能的小分子。 它们可以帮助研究人员了解特定分子在生物过程和疾病中的作用 .

光激活共价修饰

该化合物可用于紫外光诱导的生物靶标共价修饰 . 该过程涉及使用紫外光诱导化学反应,从而导致靶分子的共价(永久)修饰。 这在各种研究应用中非常有用,例如研究特定蛋白质或其他分子的功能 .

标记生物靶标

该化合物可用于标记生物靶标以用于下游应用 . 这可能涉及将荧光标签连接到化合物,然后可以用来可视化靶分子在细胞中的位置和移动 .

药物发现

“[4-(丙-2-烯-1-基氧基)苯基]甲醇”可用于药物发现研究。 该化合物共价修饰靶分子能力使其在开发新药方面非常有用 .

点击化学

该化合物可用于点击化学反应 . 点击化学是一种化学反应类型,其特点是效率高和选择性强,使其在各种研究和工业应用中非常有用 .

复杂分子合成

安全和危害

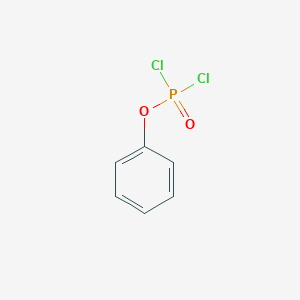

The safety information for “[4-(Prop-2-en-1-yloxy)phenyl]methanol” includes several hazard statements such as H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用机制

Target of Action

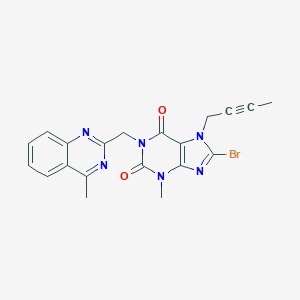

Similar compounds, such as (4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .

Mode of Action

Related compounds with a light-activated benzophenone and an alkyne tag have been used for uv light-induced covalent modification of biological targets . This suggests that [4-(Prop-2-en-1-yloxy)phenyl]methanol may interact with its targets in a similar manner.

Result of Action

The ability of similar compounds to induce covalent modification of biological targets suggests that [4-(prop-2-en-1-yloxy)phenyl]methanol may have significant effects at the molecular and cellular levels .

属性

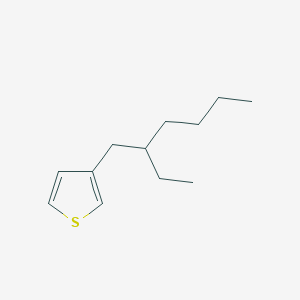

IUPAC Name |

(4-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHDGIHRNRTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3256-45-9 | |

| Record name | [4-(prop-2-en-1-yloxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)